
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is a complex organic compound that features a biphenyl group and a fluorenyl group connected through an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which couples aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include high temperatures and the use of polar solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses palladium catalysts and boronic acids to form carbon-carbon bonds, allowing for the efficient synthesis of biphenyl derivatives on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is utilized in the creation of advanced materials such as liquid crystals and conductive polymers.
Mécanisme D'action
The mechanism of action of N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can interact with voltage-gated sodium channels, promoting their slow inactivation and reducing neuronal hyperexcitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-carbonyl chloride: Used in the preparation of various biphenyl derivatives.
4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline: A compound with similar structural features used in organic electronics.
Uniqueness
N-(biphenyl-4-yl)-9,9-diphenyl-9H-fluoren-3-amine is unique due to its combination of biphenyl and fluorenyl groups, which impart distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring high electron mobility and stability .
Propriétés
Formule moléculaire |
C37H27N |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
9,9-diphenyl-N-(4-phenylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-36-34(26-32)33-18-10-11-19-35(33)37(36,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H |
Clé InChI |
QTPVZBREDRVQMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


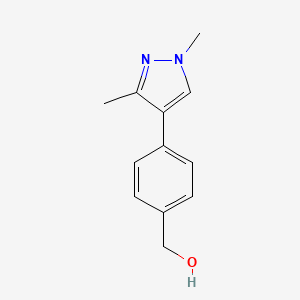
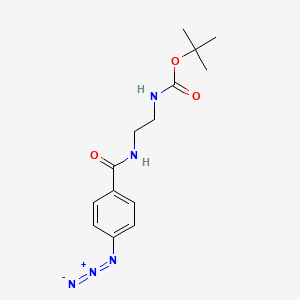
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

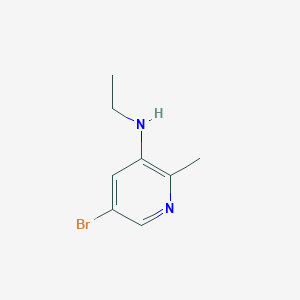

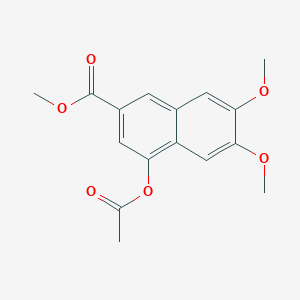
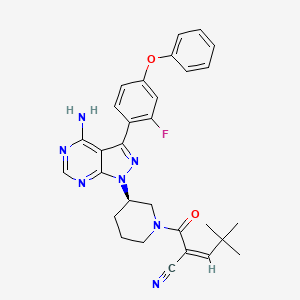
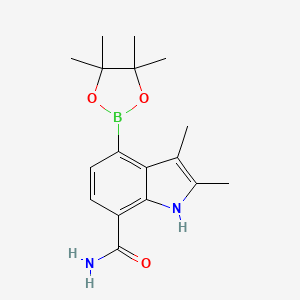
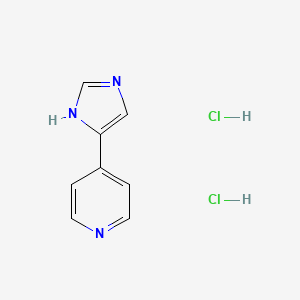

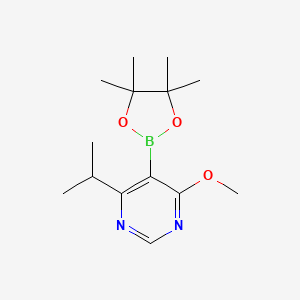
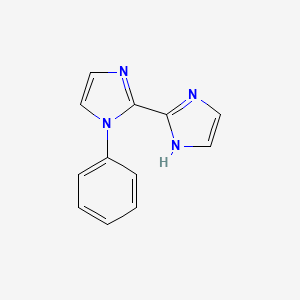
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
